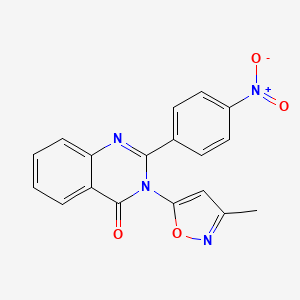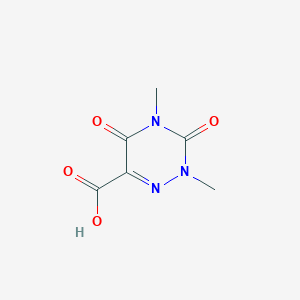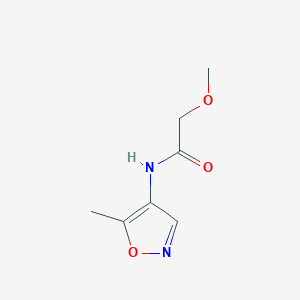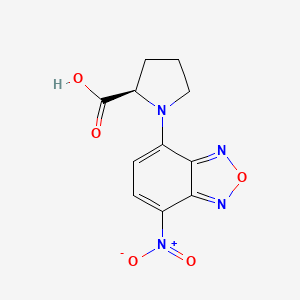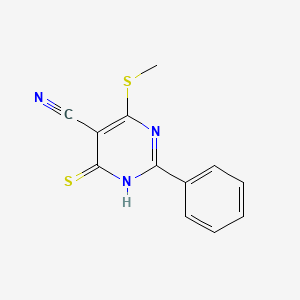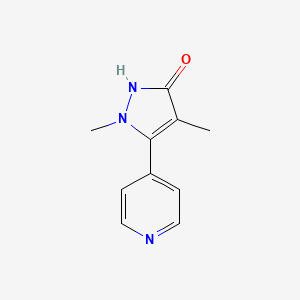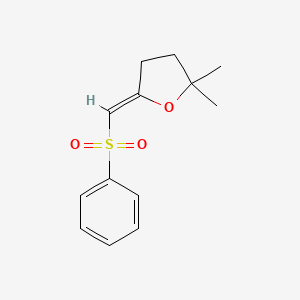![molecular formula C15H13N3O B12916183 N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide CAS No. 916173-07-4](/img/structure/B12916183.png)
N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide is a heterocyclic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide typically involves the formation of the pyrrolopyridine core followed by the introduction of the phenylacetamide moiety. One common method involves the cyclization of a suitable precursor to form the pyrrolopyridine ring, followed by acylation to introduce the acetamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and acylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrrolopyridine ring, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: The compound has demonstrated anticancer activity by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action
The mechanism of action of N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting key signaling pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation, migration, and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have similar structures but differ in their biological activities and targets.
Pyrrolo[3,4-c]pyridines: These compounds also share structural similarities but may have different pharmacological properties and applications.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications, particularly in cancer treatment .
Properties
CAS No. |
916173-07-4 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O/c1-10(19)18-12-4-2-3-11(9-12)13-5-7-16-15-14(13)6-8-17-15/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
UHXYXWIGCSBFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


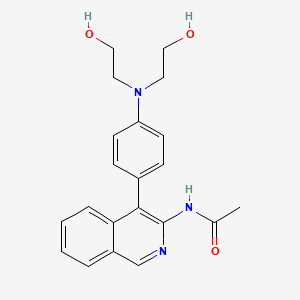
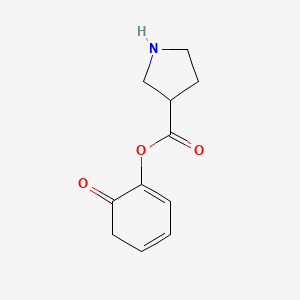
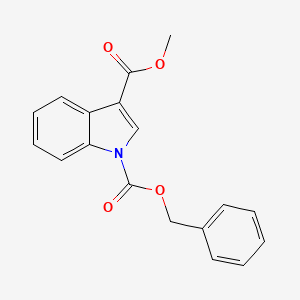
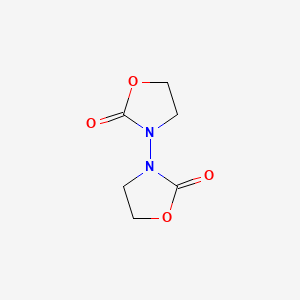
![1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]-](/img/structure/B12916125.png)
